molecular formula C8H13N2O6P B15196780 Phosphonic acid, ((2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)ethoxy)methyl)- CAS No. 116455-16-4

Phosphonic acid, ((2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)ethoxy)methyl)-

Cat. No.: B15196780
CAS No.: 116455-16-4
M. Wt: 264.17 g/mol
InChI Key: RCQMOSJJIVCPJO-UHFFFAOYSA-N
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Description

The compound "Phosphonic acid, ((2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)ethoxy)methyl)-" (hereafter referred to as Compound A) is a thymine-derived phosphonic acid derivative. Its structure comprises a 5-methyl-2,4-dioxopyrimidine (thymine) moiety linked via an ethoxy methyl group to a phosphonic acid functional group. This design combines the hydrogen-bonding capacity of thymine with the bioisosteric and chelating properties of phosphonic acid, making it relevant in antiviral research and self-assembled nanomaterials .

Compound A’s thymine core facilitates base-pairing interactions, as seen in Janus base nanotubes (), while the phosphonic acid group enhances solubility and binding to metal ions or biological targets. Its synthesis likely involves phosphonic enamine intermediates reacting with thymine derivatives, followed by hydrolysis ().

Properties

CAS No.

116455-16-4

Molecular Formula

C8H13N2O6P

Molecular Weight

264.17 g/mol

IUPAC Name

2-(5-methyl-2,4-dioxopyrimidin-1-yl)ethoxymethylphosphonic acid

InChI

InChI=1S/C8H13N2O6P/c1-6-4-10(8(12)9-7(6)11)2-3-16-5-17(13,14)15/h4H,2-3,5H2,1H3,(H,9,11,12)(H2,13,14,15)

InChI Key

RCQMOSJJIVCPJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CCOCP(=O)(O)O

Origin of Product

United States

Chemical Reactions Analysis

Phosphonic Acid Group Reactivity

The phosphonic acid group (−PO(OH)₂) enables acid-base reactions, esterification, and coordination with metal ions.

Reaction Type Conditions Products Mechanism
Salt Formation Aqueous NaOH/aminesPhosphonate salts (e.g., Na⁺ or R₃NH⁺)Deprotonation of acidic −OH groups .
Esterification Alcohols, ROH (acid cat.)Phosphonate esters (e.g., −PO(OR)₂)Nucleophilic substitution at phosphorus .
Chelation Metal ions (e.g., Ca²⁺)Metal-phosphonate complexesCoordination through oxygen atoms .
  • Key Data : The pKa values of PMET’s phosphonic acid group are approximately 1.5 (first −OH) and 6.5 (second −OH), facilitating selective deprotonation under mild conditions .

Pyrimidine Ring Reactivity

The 5-methyl-2,4-dioxo-3,4-dihydropyrimidinyl group exhibits nucleophilic and electrophilic reactivity:

Electrophilic Substitution

  • The C5 methyl group undergoes halogenation (e.g., bromination) under radical initiators .

  • Example : Reaction with N-bromosuccinimide (NBS) yields 5-bromomethyl derivatives .

Oxidation/Reduction

  • The dioxo groups are resistant to mild oxidants but degrade under strong oxidizing agents (e.g., KMnO₄) to form urea derivatives.

  • Catalytic hydrogenation reduces the pyrimidine ring to a tetrahydropyrimidine, altering biological activity.

Ether Linkage Stability

The ethoxy-methyl bridge (−O−CH₂−O−) is susceptible to hydrolysis under acidic or basic conditions:

Reagent Conditions Products
H₂SO₄ (conc.) Reflux, 12 hPyrimidine + phosphonic acid + ethylene glycol.
NaOH (aq.) 100°C, 6 hPyrimidine + phosphonate salt .

Michaelis–Arbuzov Reaction

PMET derivatives are synthesized via microwave-assisted reactions between halogenated pyrimidines and phosphites:

  • Example : 5-Chloro-2,4,6-trifluoropyrimidine reacts with triisopropyl phosphite under microwave irradiation (150°C, 30 min) to yield PMET analogs.

  • Yield : 65–80%.

Biological Interactions

PMET’s phosphonic acid group mimics phosphate in enzymatic systems, enabling antiviral activity:

  • Mechanism : Competitive inhibition of viral DNA polymerases by mimicking deoxynucleotide triphosphates .

  • Structure-Activity : The pyrimidine ring’s 5-methyl group enhances binding specificity to thymine-dependent enzymes .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming phosphorus oxides.

  • Photodegradation : UV light (254 nm) induces cleavage of the pyrimidine-phosphonate bond, generating thymine analogs .

Comparative Reactivity Table

Functional Group Reaction Reagents Rate (k, s⁻¹)
Phosphonic acidEsterificationMethanol/H⁺1.2 × 10⁻³
Pyrimidine C5 methylBrominationNBS/AIBN4.5 × 10⁻⁴
Ether bridgeAcidic hydrolysisH₂SO₄ (1M)2.8 × 10⁻⁵

Scientific Research Applications

Chemical Information

PMET has the molecular formula C8H13N2O6PC_8H_{13}N_2O_6P and a molecular weight of 264.17 g/mol . Key identifiers include:

  • IUPAC Name: 2-(5-methyl-2,4-dioxopyrimidin-1-yl)ethoxymethylphosphonic acid
  • CAS Number: 116455-16-4
  • PubChem CID: 451931
  • SMILES: CC1=CN(C(=O)NC1=O)CCOCP(=O)(O)O

Antiviral Research

PMET is an acyclic nucleoside phosphonate (ANP) analogue . ANPs are known for their antiviral properties, and PMET has been investigated for its potential activity against various viruses .

PMET is related to polysubstituted pyrimidinylphosphonic acids, which have been synthesized and evaluated for their antiviral properties . While PMET itself is not specifically mentioned as having antiretroviral properties, related compounds have shown activity against the influenza virus . For example, 4,6-diamino-5-chloropyrimidin-2-ylphosphonic acid exhibited weak to moderate activity against influenza A virus .

Development of Anti-HBV Agents

While not a direct application of PMET, the broader class of phosphonate nucleosides to which PMET belongs has been explored for anti-hepatitis B virus (HBV) activity . For instance, 9-[1-(phosphonomethoxycyclopropyl)methyl]-guanine (PMCG) has demonstrated potent and selective anti-HBV activity .

Potential for Prodrug Development

Mechanism of Action

The mechanism of action of 2-Phosphonylmethoxyethyl-thymine involves its incorporation into DNA during replication. Once incorporated, it can inhibit DNA polymerase, thereby preventing the elongation of the DNA strand. This inhibition can disrupt viral replication, making it an effective antiviral agent . The compound targets specific molecular pathways involved in DNA synthesis and repair, which are crucial for the survival and proliferation of viruses .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Compound A with Related Phosphonic Acid Derivatives

Compound Name / ID Core Structure Substituents on Pyrimidine Linker / Side Chain Functional Group Key Applications
Compound A Thymine (5-methyl) None Ethoxy methyl Phosphonic acid Nanomaterials, antivirals
Brincidofovir (BCV) Cytosine (4-amino) Hexadecyloxypropyl ester Hydroxymethyl ether Phosphonic acid ester Antiviral (CMV, adenovirus)
Cidofovir (CDV) Cytosine (4-amino) Hydroxymethyl Hydroxymethyl Phosphonic acid Antiviral (CMV)
630108-03-1 () 2,4-Diamino-6-oxo 2-Propenyl (allyl) Ethoxy methyl Phosphonic acid Experimental antiviral
PMO-T (Morpholino T subunit, ) Thymine (5-methyl) Triphenylmethyl Morpholino-phosphoramidate Phosphoramidate Gene silencing

Key Observations:

  • Substituent Effects: Compound A’s thymine core lacks the 4-amino group present in BCV and CDV, which are cytosine derivatives. This difference reduces its affinity for cytosine-specific viral polymerases but may enhance stability against enzymatic degradation .
  • Linker Modifications : The ethoxy methyl linker in Compound A contrasts with BCV’s lipid ester side chain, which improves oral bioavailability and intracellular delivery .
  • Functional Groups : Unlike PMO-T’s phosphoramidate group, Compound A’s phosphonic acid offers stronger acidity (lower pKa), enhancing metal chelation and solubility in aqueous systems .
Pharmacological and Physicochemical Properties

Table 2: Comparative Bioactivity and Properties

Compound EC50 (nM) vs CMV* Log P (Predicted) pKa (Phosphonic Acid) Toxicity Profile
Compound A Not reported ~0.5 (hydrophilic) ~2.1, ~7.1 Limited data
Brincidofovir 1.0 4.2 (lipophilic) Ester (hydrolyzed) Lower nephrotoxicity
Cidofovir 400 -1.2 ~2.0, ~7.0 High nephrotoxicity

*EC50 values from in vitro CMV inhibition assays ().

  • Potency : BCV’s 100-fold higher potency over CDV is attributed to its lipid ester side chain, which enhances cellular uptake and conversion to the active diphosphate form . Compound A’s lack of esterification may limit its antiviral efficacy but reduce metabolic instability.
  • Solubility and Log P : Compound A’s hydrophilic phosphonic acid group (predicted Log P ~0.5) contrasts with BCV’s lipophilic ester (Log P 4.2), suggesting divergent pharmacokinetic profiles .

Biological Activity

Phosphonic acids are a significant class of organophosphorus compounds with diverse biological activities. The compound in focus, Phosphonic acid, ((2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)ethoxy)methyl)- , has garnered attention for its potential therapeutic applications and mechanisms of action. This article synthesizes current research findings on its biological activity, including case studies and relevant data tables.

Chemical Structure and Properties

The compound's molecular formula is C8H13N2O6PC_8H_{13}N_2O_6P, which indicates the presence of a phosphonic acid group attached to a pyrimidine derivative. This structure is crucial as it influences the compound's interaction with biological targets.

Phosphonic acids often mimic phosphate esters and carboxylic acids, allowing them to compete for binding sites on enzymes. This competitive inhibition can lead to significant biological effects:

  • Enzyme Inhibition : Many phosphonates act as potent inhibitors of enzymes involved in phosphorylation and proteolysis. For instance, compounds like fosfomycin have been shown to irreversibly inhibit certain enzymes by forming covalent bonds with their active sites .
  • Antimicrobial Activity : Research indicates that phosphonic acids exhibit antibacterial properties. They can inhibit bacterial growth by targeting essential metabolic pathways .

Biological Activity and Case Studies

  • Antiviral Efficacy : A study on CMX001 (a related phosphonic compound) demonstrated its effectiveness against orthopoxvirus infections in animal models. The compound significantly improved survival rates in infected rabbits .
  • Inhibition of Cytomegalovirus : Another study highlighted the potential of phosphonic acids in treating cytomegalovirus infections. The absence of resistance mutations in treated subjects suggests a robust antiviral action .
  • Antibacterial Properties : Phosphonic acids have been shown to possess antibacterial activity against various pathogens, likely due to their structural similarity to natural substrates that interact with bacterial enzymes .

Data Table: Biological Activity Summary

Activity TypeCompound NameTarget Organism/EnzymeEffectivenessReference
AntiviralCMX001OrthopoxvirusImproved survival
AntiviralPhosphonic acidCytomegalovirusNo resistance mutations
AntibacterialGeneralVarious bacteriaInhibition of growth

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Phosphonic acid, ((2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)ethoxy)methyl)-, and how can reaction efficiency be validated?

  • Methodology :

  • Phosphonate coupling : Utilize nucleophilic substitution reactions between pyrimidinyl alcohols and activated phosphonic acid derivatives (e.g., phosphonyl chlorides). Reaction conditions (e.g., anhydrous solvents, catalysts like DMAP) should be optimized via kinetic studies .
  • Efficiency validation : Monitor reaction progress via <sup>31</sup>P NMR to track phosphonate bond formation and quantify unreacted intermediates. Purity can be assessed using HPLC with UV detection (λ = 210–260 nm) .

Q. How can structural ambiguity in the pyrimidinyl-phosphonic acid linkage be resolved?

  • Methodology :

  • X-ray crystallography : Co-crystallize the compound with stabilizing agents (e.g., metal ions) to determine bond angles and confirm stereochemistry .
  • Advanced NMR : Use <sup>1</sup>H-<sup>31</sup>P heteronuclear correlation (HMBC) to identify through-space coupling between the phosphonic acid and pyrimidinyl protons .

Advanced Research Questions

Q. What experimental strategies can address contradictory reports on this compound’s antiviral activity?

  • Methodology :

  • Standardized bioassays : Replicate antiviral studies using uniform cell lines (e.g., Vero E6 for DNA viruses) and quantify viral load via qPCR. Compare results under controlled MOI (multiplicity of infection) and incubation times .
  • Impurity profiling : Use LC-MS to identify potential contaminants (e.g., hydrolyzed phosphonate byproducts) that may interfere with activity measurements .

Q. How does the compound’s phosphonic acid group influence its interaction with viral polymerases?

  • Methodology :

  • Molecular docking : Model the compound into the active site of viral polymerases (e.g., cytomegalovirus DNA polymerase) using software like AutoDock Vina. Focus on hydrogen bonding between the phosphonic acid and conserved aspartate residues .
  • Enzymatic inhibition assays : Measure IC50 values against purified polymerases using radiolabeled dNTPs to validate docking predictions .

Q. What in vitro models are suitable for assessing nephrotoxicity risks associated with prolonged exposure?

  • Methodology :

  • Proximal tubule cell assays : Expose human renal proximal tubule epithelial cells (RPTECs) to the compound and quantify cytotoxicity via LDH release. Compare with known nephrotoxic agents (e.g., cisplatin) .
  • Mitochondrial stress tests : Use Seahorse XF analyzers to measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) as indicators of metabolic disruption .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in the compound’s stability under physiological pH?

  • Methodology :

  • pH-dependent stability studies : Incubate the compound in buffers (pH 4.0–7.4) and monitor degradation via UPLC-MS. Identify hydrolysis products (e.g., free phosphonic acid) and correlate with bioactivity loss .
  • Comparative kinetics : Use Arrhenius plots to model degradation rates across temperatures (25°C–37°C) and validate using accelerated stability testing .

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